2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-12-4-3-11(21-12)14(19)18-7-1-2-10(9-18)20-13-8-16-5-6-17-13/h3-6,8,10H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBRAQJVYLHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the piperidine derivative through a reaction with 5-chlorothiophene-2-carbonyl chloride. This intermediate is then coupled with pyrazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by coupling with the pyrazine component. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Potential
The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation. Preliminary studies indicate that similar compounds can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Further research is required to elucidate the exact pathways involved .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of pyrazine derivatives. Compounds with similar structures have been investigated for their potential as anxiolytics or antidepressants. The piperidine moiety may play a crucial role in modulating neurotransmitter systems, making this compound a candidate for further exploration in neuropharmacology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*logP estimated via Crippen or McGowan methods where direct data unavailable .
†Predicted using fragment-based methods due to lack of experimental data.
Physicochemical Properties
- Lipophilicity : The target compound’s 5-chlorothiophene group increases logP (~3.2) compared to sulfonyl (logP ~1.8) or oxolane (logP ~1.5) derivatives, suggesting improved membrane permeability .
- Solubility : Sulfonyl and oxolane analogs likely exhibit higher aqueous solubility due to polar functional groups, whereas the chlorothiophene moiety may reduce solubility .
Key Research Findings and Implications
- Structural Optimization : Replacement of sulfonyl or oxolane groups with chlorothiophene enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Synthetic Flexibility : Piperidine-pyrazine hybrids are accessible via modular routes, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Unresolved Questions : The target compound’s exact biological targets and metabolic stability remain uncharacterized, necessitating further in vitro and in vivo profiling.
Biological Activity
2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 309.8 g/mol. The compound features a piperidine ring substituted with a chlorothiophene moiety and a pyrazine group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives indicate that they can effectively inhibit the growth of various bacterial strains, including resistant types such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antioxidant Properties
The antioxidant activity of this compound is noteworthy. It has been demonstrated that derivatives containing the pyrazine structure can scavenge free radicals effectively, reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions linked to oxidative damage .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems. Compounds with similar structures have been shown to influence GABAergic and glutamatergic pathways, which are vital for maintaining neurological health .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Antioxidant Activity : The ability to donate electrons allows it to neutralize free radicals, thus protecting cellular components from oxidative stress.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
